molecular formula C22H34O7 B1675746 Lyoniol-A CAS No. 31136-61-5

Lyoniol-A

Cat. No.: B1675746
CAS No.: 31136-61-5
M. Wt: 410.5 g/mol
InChI Key: ASDPUXKPNOGLSZ-CRRNJOFASA-N
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Description

Lyoniol-A is a toxic grayanoid diterpenoid isolated from the Japanese plant Lyonia ovalifolia var. elliptica . Its stereochemical structure was established in 1974, featuring a trans A,B-ring juncture and a unique tetracyclic grayanane skeleton (Fig. 1) . Pharmacologically, this compound exhibits dual effects:

  • Neuromuscular Modulation: Reduces decerebrate rigidity in rats by targeting the lower brain stem, without affecting neuromuscular junctions or spinal reflexes .
  • Electroencephalographic (EEG) Effects: Accelerates arousal patterns in the motor cortex at doses of 0.5–2.0 mg/kg, with effects lasting over 1 hour .

Properties

CAS No.

31136-61-5

Molecular Formula

C22H34O7

Molecular Weight

410.5 g/mol

IUPAC Name

[(1R,2S,3R,4R,6R,8S,9S,10R,11R,14R,15R)-3,4,10,15-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl] acetate

InChI

InChI=1S/C22H34O7/c1-10(23)28-17-15(24)22(27)14(13-16(29-13)18(22,2)3)20(5,26)12-7-6-11-8-21(12,17)9-19(11,4)25/h11-17,24-27H,6-9H2,1-5H3/t11-,12+,13+,14+,15-,16+,17-,19-,20-,21-,22+/m1/s1

InChI Key

ASDPUXKPNOGLSZ-CRRNJOFASA-N

SMILES

CC(=O)OC1C(C2(C(C3C(C2(C)C)O3)C(C4C15CC(CC4)C(C5)(C)O)(C)O)O)O

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@]2([C@@H]([C@H]3[C@@H](C2(C)C)O3)[C@]([C@H]4[C@]15C[C@@H](CC4)[C@](C5)(C)O)(C)O)O)O

Canonical SMILES

CC(=O)OC1C(C2(C(C3C(C2(C)C)O3)C(C4C15CC(CC4)C(C5)(C)O)(C)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

lyoniatoxin
lyoniol-A

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Effects

Lyoniol-A’s effects on decerebrate rigidity and EEG were compared to chlorpromazine, mephenesin, strychnine, pentylenetetrazol, and picrotoxin (Table 1) .

Table 1: Pharmacological Comparison of this compound and Reference Compounds

Compound Dose (mg/kg) EMG Discharge Rate (Decerebrate Rats) EEG Arousal (Motor Cortex) Blood Pressure Effect
This compound 0.5–2.0 50–75% reduction in 5–10 min Accelerated arousal Transient rise (35 mmHg)
Chlorpromazine 0.125–1.0 Complete depression No data Significant fall (70 mmHg)
Mephenesin 12.5–25.0 40% reduction No effect No change
Strychnine 0.125 15–20% increase Prolonged hippocampal arousal Minimal change
Pentylenetetrazol N/A N/A Arousal abolished by brainstem transection N/A

Key Findings :

  • This compound uniquely combines lower brain stem inhibition (reducing rigidity) with cortical arousal , unlike chlorpromazine (purely depressive) or strychnine (spinal excitatory) .
  • Its EEG effects resemble pentylenetetrazol and picrotoxin, which require an intact brainstem, whereas strychnine’s effects persist post-transection .
Structural and Functional Analogues

This compound belongs to the grayanoid diterpenoid family, sharing structural motifs with grayanotoxin-II and rhodojaponin-III (Table 2) .

Table 2: Structural Comparison of Grayanoids

Compound Core Structure Key Functional Groups Biological Activity
This compound Grayanane 3α,6β,14β-trihydroxy Neurotoxicity, EEG modulation
Grayanotoxin-II Grayanane 5β,6β,10β-trihydroxy Sodium channel modulation
Rhodojaponin-III 1,5-seco-grayanane 6α,14β-dihydroxy Insecticidal

Key Differences :

  • Hydroxylation Pattern: this compound’s 3α,6β,14β-hydroxylation correlates with its unique dual neuroactivity, unlike grayanotoxin-II’s sodium channel effects .
  • Toxicity : this compound induces neurodegeneration, while rhodojaponin-III is primarily insecticidal .
Biochemical Interactions

This compound exhibits moderate binding to metabolic enzymes compared to flavonoids (Table 3) .

Table 3: Binding Energies (kcal/mol) Against Key Enzymes

Compound Aldose Reductase Tyrosine Kinase SIRT6
This compound -9.2 -6.8 -6.7
Eriodictyol -12.1 -8.0 -9.1
Lyoniresinol -9.0 -6.0 -6.5

Implications :

  • This compound’s weaker enzyme binding compared to eriodictyol suggests non-primary metabolic targeting, aligning with its neurocentric mechanism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Lyoniol-A
Reactant of Route 2
Lyoniol-A

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